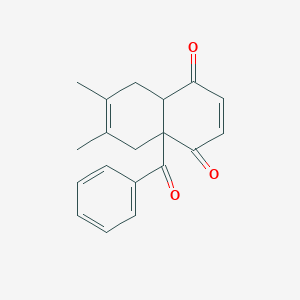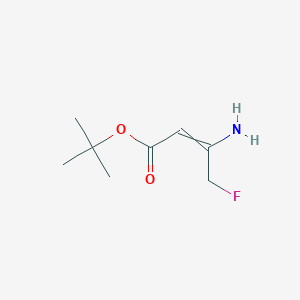
Tert-butyl 3-amino-4-fluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-fluorobut-2-enoate is an organic compound with the molecular formula C8H14FNO2. It is a derivative of butenoic acid, featuring a tert-butyl ester group, an amino group, and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-fluorobut-2-enoate typically involves the esterification of 3-amino-4-fluorobut-2-enoic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction proceeds under mild conditions, yielding the desired ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids. This method is popular due to the availability of starting materials and the high yields of esters obtained . safety considerations are paramount, as the process requires handling flammable isobutene.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-fluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of saturated tert-butyl 3-amino-4-fluorobutanoate.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Tert-butyl 3-amino-4-fluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-fluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-4-fluorobut-2-enoate is unique due to the presence of both an amino group and a fluorine atom on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
98120-14-0 |
|---|---|
Molecular Formula |
C8H14FNO2 |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-fluorobut-2-enoate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)4-6(10)5-9/h4H,5,10H2,1-3H3 |
InChI Key |
YRXRTTREITVTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
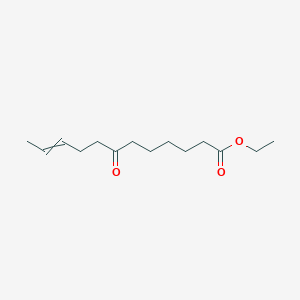
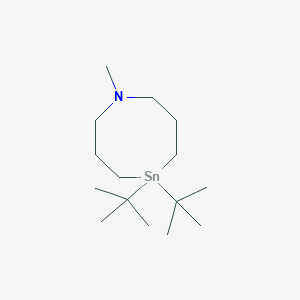
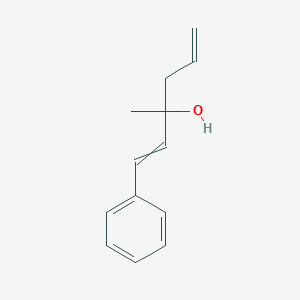
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
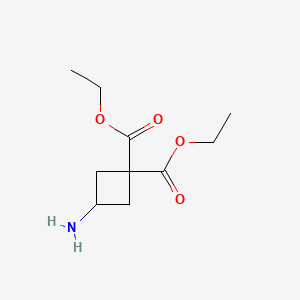
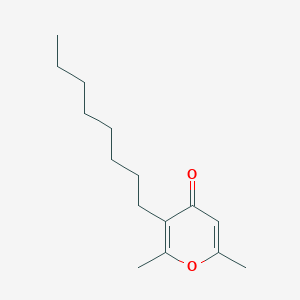
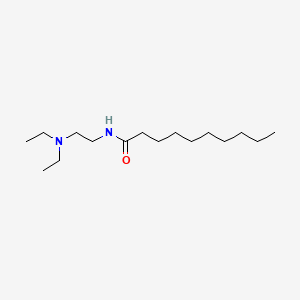

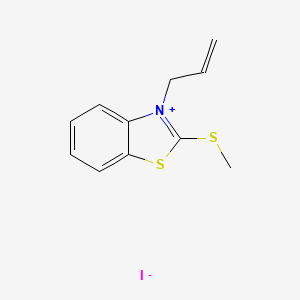
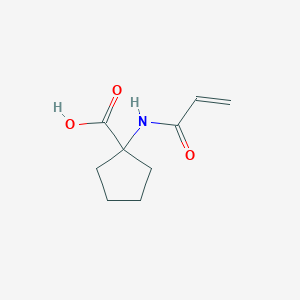

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
